molecular formula C9H20ClNO2 B2707253 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride CAS No. 2219407-68-6

2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride

Cat. No.: B2707253
CAS No.: 2219407-68-6
M. Wt: 209.71
InChI Key: FKOQXOASFNOMNJ-UHFFFAOYSA-N
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Description

Product Overview 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride is a high-purity chemical compound supplied for laboratory research and chemical synthesis. This specialty amine, with the CAS registry number 2219407-68-6, has a molecular formula of C 9 H 20 ClNO 2 and a molecular weight of 209.71 g/mol . Its structure features a tetrahydropyran (oxane) ring with a methoxymethyl and an amine-functionalized ethyl chain at the same carbon atom, making it a valuable building block in organic and medicinal chemistry . Research Applications and Value This compound is primarily used as a versatile intermediate in the research and development of novel chemical entities. The structure of this amine, incorporating a polar tetrahydropyran ring and a basic amine functionality, suggests potential for use in constructing more complex molecules, such as pharmaceutical candidates or agrochemicals . Researchers value this compound for exploring structure-activity relationships, particularly in projects requiring a conformationally constrained amine moiety. Its molecular framework is reminiscent of structures found in compounds with various biological activities, though its specific mechanism of action is dependent on the final molecule into which it is incorporated . Handling and Safety This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use . Specific handling and storage conditions must be followed; this product requires cold-chain transportation and storage to ensure stability . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard information, personal protective equipment (PPE) requirements, and safe handling procedures before use.

Properties

IUPAC Name

2-[4-(methoxymethyl)oxan-4-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-11-8-9(2-5-10)3-6-12-7-4-9;/h2-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOQXOASFNOMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, often a suitable diol, undergoes cyclization to form the tetrahydropyran ring.

    Substitution with Methoxymethyl Group: The tetrahydropyran ring is then substituted with a methoxymethyl group using reagents such as methoxymethyl chloride in the presence of a base like sodium hydride.

    Introduction of the Ethanamine Chain: The substituted tetrahydropyran is reacted with an appropriate amine precursor to introduce the ethanamine chain.

    Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine or ether derivatives.

Scientific Research Applications

2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Synthesis Highlights Source
2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine HCl C₈H₁₈ClNO₂ 195.69 Oxane ring, methoxymethyl, ethanamine TAAR1/5-HT receptor research Hydrogenation of dibenzyl intermediates
[4-(Methoxymethyl)oxan-4-yl]methanamine HCl C₈H₁₈ClNO₂ 195.69 Oxane ring, methoxymethyl, methanamine Structural analog with shorter chain Similar to target compound
4-(2-Methoxyphenyl)oxan-4-amine HCl C₁₂H₁₈ClNO₂ 243.73 Oxane ring, 2-methoxyphenyl Enhanced aromatic interaction potential Palladium-catalyzed coupling
2-(4-Methoxy-3,5-dimethylphenyl)ethan-1-amine HCl C₁₁H₁₆ClN 197.71 Substituted phenyl, ethanamine Serotonin receptor modulation Friedel-Crafts alkylation
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine HCl C₁₅H₁₈ClNO₂ 279.77 Diphenylether, ethanamine Extended aromatic system for CNS targets Ullmann coupling
4-Methoxy-4-methylpentan-1-amine HCl C₇H₁₈ClNO 167.68 Branched aliphatic chain, methoxy Lipophilic CNS penetration KH/MeI alkylation, hydrogenation
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl C₁₁H₁₄ClN₅O 265.72 Triazole ring, methoxyphenyl TAAR1 agonist activity Cyclocondensation of thiosemicarbazides
25T-NBOH (2a) C₁₈H₂₂ClNO₃S 367.89 Methylthio, benzyloxy 5-HT₂A receptor selectivity Reductive amination

Key Structural and Functional Differences

Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups (e.g., 4-(2-Methoxyphenyl)oxan-4-amine HCl) exhibit stronger π-π interactions with CNS receptors, whereas aliphatic chains (e.g., 4-methoxy-4-methylpentan-1-amine HCl) prioritize lipophilicity and blood-brain barrier penetration .

Synthetic Complexity

  • The target compound’s synthesis involves hydrogenation of dibenzyl intermediates (similar to Preparation 113 in ), yielding moderate purity (51–77%). In contrast, triazole derivatives (e.g., ) require cyclocondensation, achieving lower yields (48%) .

Physicochemical Properties Solubility: The oxane ring in the target compound improves water solubility compared to purely aromatic analogs like 2-[4-(4-methoxyphenoxy)phenyl]ethan-1-amine HCl . Molecular Weight: Higher molecular weight compounds (e.g., 25T-NBOH at 367.89 g/mol) may face pharmacokinetic challenges, whereas the target compound (195.69 g/mol) aligns better with drug-likeness criteria .

Biological Activity

  • TAAR1 Agonism : Triazole derivatives () show potent TAAR1 activation due to heterocyclic electron-rich systems, while the target compound’s oxane ring may modulate biased agonism .
  • 5-HT Receptor Effects : Phenethylamine derivatives (e.g., 2C-D, 25T-NBOH) exhibit strong 5-HT₂A affinity, whereas the target compound’s oxane substituent reduces off-target binding .

Research Findings and Implications

  • Structural Optimization : The oxane ring in this compound balances rigidity and solubility, making it a versatile scaffold for CNS drug discovery .
  • Safety Profiles : Aliphatic amines like 4-methoxy-4-methylpentan-1-amine HCl () raise concerns due to stimulant effects (similar to DMAA in ), whereas the target compound’s polar structure may mitigate such risks .

Biological Activity

2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride, with the CAS number 2219407-68-6, is a chemical compound that has garnered attention for its potential biological activity. This compound features a tetrahydropyran ring structure and is characterized by its unique molecular formula C9H20ClNO2C_9H_{20}ClNO_2 and a molecular weight of 209.72 g/mol. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.

The compound's structure allows it to interact with various biological targets, including enzymes and receptors. The presence of the methoxymethyl group and the ethanamine chain contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H20ClNO2C_9H_{20}ClNO_2
Molecular Weight209.72 g/mol
IUPAC Name2-[4-(methoxymethyl)oxan-4-yl]ethanamine; hydrochloride
CAS Number2219407-68-6

The mechanism of action of this compound involves its ability to bind to specific molecular targets, which may include:

  • Enzymes : The compound may act as an inhibitor or substrate for various enzymes, potentially modulating biochemical pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing neurological functions.

The exact pathways and molecular targets remain to be fully elucidated through further research.

Biological Activity and Research Findings

Recent studies have indicated several potential biological activities associated with this compound:

  • Neuroprotective Effects : Preliminary investigations suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have reported that compounds with similar structures demonstrate antimicrobial properties, suggesting that this compound may also possess such activity.
  • Enzyme Interaction Studies : Research into the interaction of this compound with specific enzymes has shown promise in modulating enzyme activity, which could have implications for drug development.

Case Study 1: Neuroprotective Agents

A study published in a pharmacological journal examined the effects of tetrahydropyran derivatives on neuronal cell lines. The results indicated that certain modifications to the tetrahydropyran structure enhanced neuroprotective effects against oxidative stress.

Case Study 2: Antimicrobial Properties

Research conducted on methoxymethyl-substituted amines demonstrated significant antimicrobial activity against various bacterial strains, paving the way for further exploration of related compounds.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2-[4-(Methoxymethyl)tetrahydropyran-4-yl]ethan-1-amTetrahydropyran derivativeNeuroprotective
4-(Methoxymethyl)oxan-4-amine hydrochlorideOxane derivativeAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, reduction, and salt formation. For example, analogous compounds like 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride are synthesized via intermediates formed by reactions such as nitroethane condensation followed by borohydride reduction . Purity validation requires HPLC (≥98% purity threshold) and UV/Vis spectroscopy (λmax ~255 nm for structural analogs) . Stability testing under -20°C storage ensures long-term integrity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the methoxymethyl and oxane ring substituents, and FT-IR for amine hydrochloride identification. X-ray crystallography can resolve stereochemical ambiguities in the oxane ring . Solubility profiles should be tested in polar solvents (e.g., water, DMSO) using gravimetric analysis, noting hygroscopic tendencies common to hydrochloride salts .

Q. What experimental precautions are critical for handling this compound?

  • Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services. Stability under ambient conditions is untested; storage at -20°C is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G**) predict transition states and energy barriers for key steps like oxane ring formation. Computational reaction path searches, combined with experimental validation, reduce trial-and-error approaches by 30–50% . Machine learning models trained on analogous heterocyclic amines can further refine reaction conditions .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies comparing methoxymethyl-substituted amines (e.g., 2-methoxyamphetamine derivatives) can isolate steric/electronic effects. Use orthogonal assays (e.g., receptor binding vs. functional cAMP assays) to differentiate false positives . Meta-analyses of published datasets should account for batch-to-batch variability in hydrochloride salt purity .

Q. How does the methoxymethyl group influence receptor binding kinetics in neurological studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the methoxymethyl group enhances hydrogen bonding with serotonin receptors (e.g., 5-HT2A) compared to non-substituted analogs. In vitro patch-clamp electrophysiology on transfected HEK293 cells validates computational predictions .

Q. What experimental designs mitigate confounding variables in stability studies under physiological conditions?

  • Methodological Answer : Use DOE (Design of Experiments) to test pH (1–7.4), temperature (25–37°C), and ionic strength. Accelerated stability studies (40°C/75% RH) predict degradation pathways (e.g., hydrolysis of the methoxymethyl group). LC-MS identifies degradation products, while Arrhenius modeling extrapolates shelf life .

Q. How can advanced separation technologies improve enantiomeric resolution of this compound?

  • Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline separation of enantiomers. Polarimetric detection or CD spectroscopy confirms optical purity. Simulated moving bed (SMB) chromatography scales resolution for preclinical batches .

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